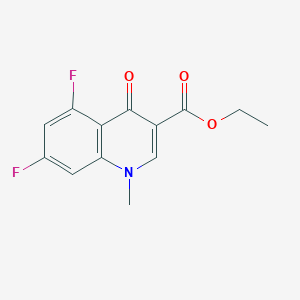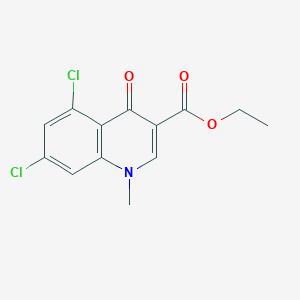
ethyl 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluoroquinolones are a family of synthetic broad-spectrum antibiotics, which are very effective in treating bacterial infections . They are often used when other antibiotics are not effective. The core structure of these compounds is based on the quinoline ring system .
Synthesis Analysis
The synthesis of fluoroquinolones involves several steps, including the creation of the quinoline ring system and the addition of various functional groups . The specific methods and reagents used can vary depending on the desired properties of the final product .Molecular Structure Analysis
The molecular structure of fluoroquinolones consists of a quinoline ring system, which is a bicyclic compound containing two nitrogen atoms . Various functional groups can be attached to this core structure to create different fluoroquinolones .Chemical Reactions Analysis
Fluoroquinolones can undergo a variety of chemical reactions, depending on the functional groups present in the molecule . These reactions can be used to modify the properties of the compound or to create new compounds .科学研究应用
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body has attracted increasing attention in recent years .
Treatment of Cancer Cells
Indole derivatives, which can be synthesized using this compound, have shown potential in the treatment of cancer cells . They exhibit various biologically vital properties, making them a promising area of research in cancer treatment .
Antimicrobial Applications
The compound can be used to inhibit the growth of a range of bacterial species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This makes it a valuable tool for investigating the mechanisms of action of these enzymes.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
It is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, making this compound a potential candidate for the development of new antibiotics.
Treatment of Various Disorders
Indole derivatives, synthesized using this compound, have been used for the treatment of various disorders in the human body . This broad spectrum of applications makes it a versatile compound in medical research .
Antiviral Applications
Indole derivatives, which can be synthesized using this compound, have shown antiviral activity . They have been reported as antiviral agents, showing inhibitory activity against influenza A and Coxsackie B4 virus .
作用机制
Target of Action
The primary target of this compound is bacterial DNA-gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition can lead to the cessation of bacterial growth .
Mode of Action
The compound interacts with its target by inhibiting the phosphorylation process of the transcription STAT3 activator . This interaction disrupts the normal function of the enzyme, leading to changes in bacterial DNA replication .
Biochemical Pathways
It is known that the inhibition of bacterial dna-gyrase disrupts dna replication, which is a critical process in bacterial cell division . This disruption can lead to the death of the bacteria, effectively stopping the infection.
Pharmacokinetics
Like other fluoroquinolones, it is expected to have good oral bioavailability and tissue penetration . These properties contribute to its effectiveness as an antibacterial agent.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth. By disrupting DNA replication, the compound prevents the bacteria from dividing and proliferating . This can lead to the death of the bacteria, effectively treating the infection.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions can form complexes with fluoroquinolones, potentially affecting their activity . Additionally, the pH of the environment can influence the compound’s solubility and absorption .
安全和危害
未来方向
属性
IUPAC Name |
ethyl 5,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3/c1-3-19-13(18)8-6-16(2)10-5-7(14)4-9(15)11(10)12(8)17/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZCIGASIGYJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C(=CC(=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-fluoro-4-methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450387.png)
![4-phenyl-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one](/img/structure/B6450399.png)
![5-fluoro-2-[4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450402.png)
![6-cyclopropyl-5-fluoro-2-[4-(quinoxaline-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450410.png)
![2-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450416.png)
![6-cyclopropyl-5-fluoro-2-[4-(quinoxaline-6-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450417.png)
![5-fluoro-2-[4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450425.png)
![2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450435.png)
![2-(2,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450441.png)
![2-(3-methoxyphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6450456.png)

![2-(2-methoxyphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6450458.png)
![3-{2-[4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6450463.png)
